3-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
Description
Its molecular formula is C₁₅H₁₉BFO₄, yielding a molecular weight of 309.13 g/mol (calculated). The compound features:
- A tetramethyl-1,3,2-dioxaborolan-2-yl group, which stabilizes the boronic acid moiety for synthetic applications.
- A 2-fluoro substituent on the phenyl ring, influencing electronic and steric properties.
- A propanoic acid chain, enabling further functionalization (e.g., salt formation, esterification).
This compound is primarily used as a building block in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems .
Properties
IUPAC Name |
3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(12(17)9-11)6-8-13(18)19/h5,7,9H,6,8H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAOLKDPFWAXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid typically involves a multi-step process. One common method is a two-step substitution reaction. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Chemical Reactions Analysis
3-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group into different functional groups.
Substitution: The fluorine atom and boronic ester group can participate in substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors . The fluorine atom enhances the compound’s stability and biological activity by increasing its affinity for carbon atoms .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of PN-1086 with analogous boronic esters:
Key Observations :
- Substituent Position : PN-1086’s 2-fluoro and 4-boronic ester groups distinguish it from isomers like PN-1817 (3-boronic ester) and PN-1909 (3-fluoro). These positional differences affect steric hindrance and electronic effects in cross-coupling reactions .
- Backbone Variation: Compared to the α,β-unsaturated acids (PN-1817, PN-1909), PN-1086’s saturated propanoic acid chain may enhance stability but reduce conjugation.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction (palladium-catalyzed coupling of boronic esters with aryl halides) is critical for biaryl synthesis. Key factors influencing reactivity:
- Boronic Ester Stability : The tetramethyl-dioxaborolan group in PN-1086 enhances stability, preventing protodeboronation common in unprotected boronic acids .
- Fluorine Substituent Effects : The ortho-fluoro group in PN-1086 may slow coupling due to steric hindrance but improve regioselectivity compared to meta- or para- substituted analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) activate the boronic ester toward transmetallation, though steric factors can dominate .
Challenges and Considerations
- Stability : Boronic esters are moisture-sensitive; PN-1086’s tetramethyl group mitigates hydrolysis but requires anhydrous handling .
- Synthetic Flexibility : The carboxylic acid group in PN-1086 allows for diverse derivatization (e.g., ester prodrugs), though competing reactions (e.g., decarboxylation) must be controlled .
- Regulatory Compliance : Impurity profiles (e.g., residual palladium in cross-coupled products) must meet pharmacopeial standards, as highlighted in USP guidelines .
Biological Activity
3-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C15H21BFNO3
- Molecular Weight : 352.2 g/mol
- IUPAC Name : this compound.
This compound features a fluorinated phenyl ring and a dioxaborolane moiety, which are significant for its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain metabolic pathways, potentially affecting lipid metabolism and cellular signaling pathways involved in obesity and metabolic disorders.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl ring and the dioxaborolane group can significantly influence the compound's inhibitory potency. For instance, the introduction of different substituents at various positions on the phenyl ring has been shown to enhance or diminish biological activity.
Biological Activity Data
| Compound | Target Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| This compound | Tryptophan Hydroxylase | 64% | 100 |
| Compound X | PfA-M1 | Ki = 104 µM | - |
| Compound Y | PfA-M17 | Ki = 0.011 µM | - |
Case Study 1: Inhibition of Tryptophan Hydroxylase
In a study evaluating Tryptophan Hydroxylase (TPH1) inhibitors, this compound demonstrated a significant inhibition rate of 64% at a concentration of 100 µM. This suggests a potential role in modulating serotonin levels in peripheral tissues, which could be beneficial for treating obesity and related metabolic disorders .
Case Study 2: Dual Enzyme Inhibition in Malaria
Research on dual inhibitors targeting PfA-M1 and PfA-M17 enzymes in Plasmodium falciparum highlighted the importance of structural modifications for enhancing potency. Although not directly tested on this compound, similar fluorinated derivatives have shown promising results in inhibiting these enzymes . The potential for this compound to exhibit similar activity warrants further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
